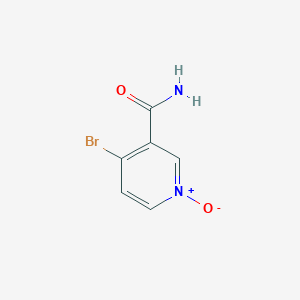
4-Bromo-1-oxo-1lambda~5~-pyridine-3-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-bromo-1-oxido-pyridine-3-carboxamide is a heterocyclic compound that contains a pyridine ring substituted with a bromine atom at the 4-position, an oxido group at the 1-position, and a carboxamide group at the 3-position
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-bromo-1-oxido-pyridine-3-carboxamide typically involves the bromination of a pyridine derivative followed by the introduction of the oxido and carboxamide groups. One common method involves the bromination of 3-carboxamide-pyridine using bromine or a bromine source under controlled conditions. The oxido group can be introduced through oxidation reactions using appropriate oxidizing agents.
Industrial Production Methods
Industrial production of 4-bromo-1-oxido-pyridine-3-carboxamide may involve large-scale bromination and oxidation processes. These processes are optimized for high yield and purity, often using continuous flow reactors and advanced purification techniques to ensure the quality of the final product.
Análisis De Reacciones Químicas
Types of Reactions
4-bromo-1-oxido-pyridine-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The oxido group can participate in further oxidation reactions.
Reduction: The compound can be reduced under specific conditions to modify the oxido group.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield higher oxides, while substitution reactions can produce a variety of substituted pyridine derivatives.
Aplicaciones Científicas De Investigación
4-bromo-1-oxido-pyridine-3-carboxamide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the development of advanced materials, such as polymers and catalysts.
Mecanismo De Acción
The mechanism of action of 4-bromo-1-oxido-pyridine-3-carboxamide involves its interaction with specific molecular targets. The oxido group can form hydrogen bonds with enzymes and proteins, potentially inhibiting their activity. The bromine atom may also play a role in modulating the compound’s reactivity and binding affinity.
Comparación Con Compuestos Similares
Similar Compounds
- 4-bromo-1-oxido-pyridine-2-carboxamide
- 4-bromo-1-oxido-pyridine-4-carboxamide
- 4-chloro-1-oxido-pyridine-3-carboxamide
Uniqueness
4-bromo-1-oxido-pyridine-3-carboxamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the bromine atom at the 4-position and the oxido group at the 1-position differentiates it from other similar compounds, potentially leading to unique reactivity and applications.
Propiedades
Número CAS |
89581-37-3 |
|---|---|
Fórmula molecular |
C6H5BrN2O2 |
Peso molecular |
217.02 g/mol |
Nombre IUPAC |
4-bromo-1-oxidopyridin-1-ium-3-carboxamide |
InChI |
InChI=1S/C6H5BrN2O2/c7-5-1-2-9(11)3-4(5)6(8)10/h1-3H,(H2,8,10) |
Clave InChI |
WXDRWGBSJCLMNX-UHFFFAOYSA-N |
SMILES canónico |
C1=C[N+](=CC(=C1Br)C(=O)N)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![2-[[2-Phenyl-1-(4-propan-2-ylphenyl)ethyl]amino]ethanol](/img/structure/B14003421.png)
![(3S,6S,9S,11R,15S,18S,20R,21R,24S,25S,26S)-18-amino-6-[(1S,2S)-1,2-dihydroxy-2-(4-hydroxyphenyl)ethyl]-11,20,21,25-tetrahydroxy-3,15-bis[(1R)-1-hydroxyethyl]-26-methyl-1,4,7,13,16,22-hexazatricyclo[22.3.0.09,13]heptacosane-2,5,8,14,17,23-hexone](/img/structure/B14003438.png)
![6-[(5-amino-1,3,4-thiadiazol-2-yl)sulfanyl]-2H-1,2,4-triazine-3,5-dione](/img/structure/B14003440.png)

![O2-tert-butyl O7-ethyl 2,5-diazaspiro[3.4]octane-2,7-dicarboxylate](/img/structure/B14003461.png)
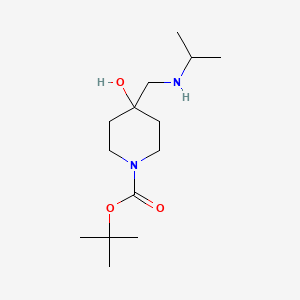
![[3-[3-(3-Methylsulfonyloxypropanoylamino)propylamino]-3-oxopropyl] methanesulfonate](/img/structure/B14003464.png)
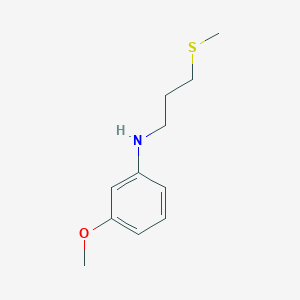
![4-hydroxy-N-[(5-nitrothiophen-2-yl)methylideneamino]butanamide](/img/structure/B14003466.png)
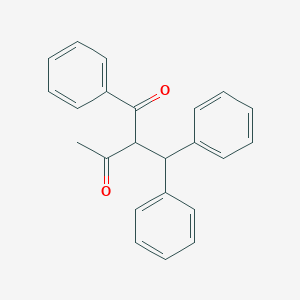
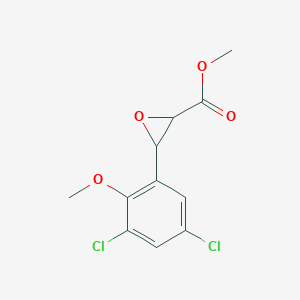
![N-[2-(Diethylamino)ethyl]-2,4,6-trimethylbenzamide](/img/structure/B14003470.png)
